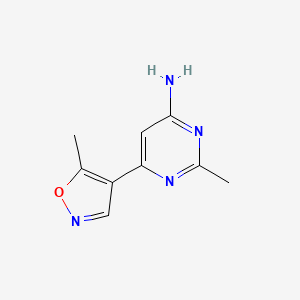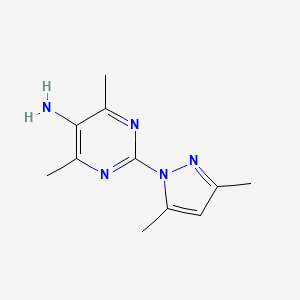
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine typically involves the reaction of 3,5-dimethylpyrazole with a suitable pyrimidine derivative. One common method involves the nucleophilic substitution reaction where 3,5-dimethylpyrazole reacts with 4,6-dimethyl-5-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance the efficiency and yield of the process. Additionally, purification techniques like crystallization and chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 4 and 6.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
科学的研究の応用
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Agriculture: The compound is studied for its use as a plant growth regulator and pesticide.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
- 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine derivatives
- Bis(pyrazolyl)methanes
- Imidazole containing compounds
Uniqueness
2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine is unique due to its dual ring structure combining pyrazole and pyrimidine, which imparts distinct chemical and biological properties. This duality allows it to interact with a broader range of biological targets and exhibit diverse activities compared to compounds with only one type of ring structure.
特性
分子式 |
C11H15N5 |
|---|---|
分子量 |
217.27 g/mol |
IUPAC名 |
2-(3,5-dimethylpyrazol-1-yl)-4,6-dimethylpyrimidin-5-amine |
InChI |
InChI=1S/C11H15N5/c1-6-5-7(2)16(15-6)11-13-8(3)10(12)9(4)14-11/h5H,12H2,1-4H3 |
InChIキー |
FDJDMBCHBQHJSK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=NC(=C(C(=N2)C)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(3-Phenylsulfonyl)furoxan-4-yloxy]propan-1-ol](/img/structure/B13349995.png)

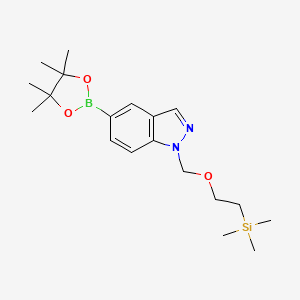
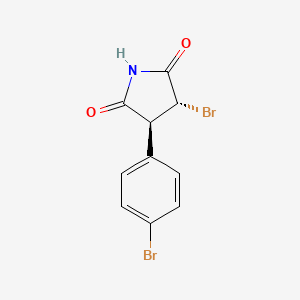
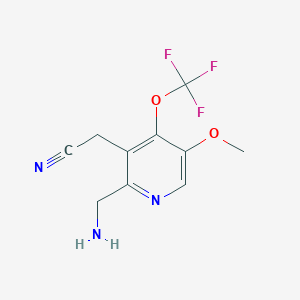
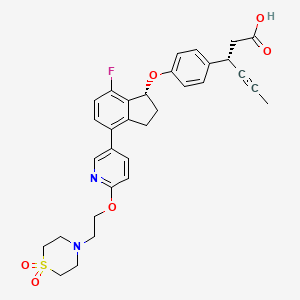
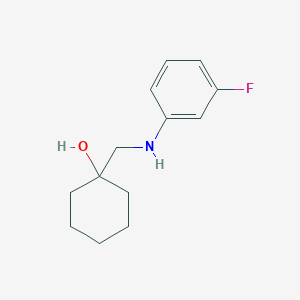

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13350027.png)
![6-chloro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl propionate](/img/structure/B13350038.png)
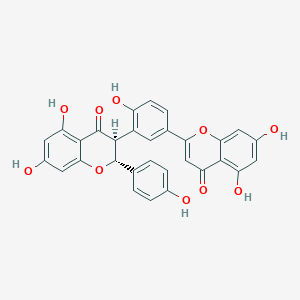
![Ethyl 4-oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylate](/img/structure/B13350054.png)

